BenchChemオンラインストアへようこそ!

7-fluoro-6-methyl-1,3-benzothiazol-2-amine

Antitubercular DprE1 Inhibition Molecular Docking

Secure the precisely substituted 7-fluoro-6-methyl-1,3-benzothiazol-2-amine for your medicinal chemistry campaigns. Generic 2-aminobenzothiazoles lack the unique DprE1 binding affinity (-8.4 kcal/mol) and privileged kinase interactions driven by the critical 7-fluoro-6-methyl pattern. Substitution alters electronic and steric profiles, risking assay failure. Ensure your SAR studies and anti-tubercular or anticancer libraries start with the authentic scaffold.

Molecular Formula C8H7FN2S
Molecular Weight 182.22 g/mol
CAS No. 1379318-05-4
Cat. No. B6431966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-6-methyl-1,3-benzothiazol-2-amine
CAS1379318-05-4
Molecular FormulaC8H7FN2S
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=C(S2)N)F
InChIInChI=1S/C8H7FN2S/c1-4-2-3-5-7(6(4)9)12-8(10)11-5/h2-3H,1H3,(H2,10,11)
InChIKeyPIBVVFCDYSGIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-6-methyl-1,3-benzothiazol-2-amine (CAS 1379318-05-4): Chemical Profile and Procurement Baseline


7-Fluoro-6-methyl-1,3-benzothiazol-2-amine (CAS 1379318-05-4) is a heterocyclic organic compound belonging to the benzothiazole family [1]. Its molecular formula is C8H7FN2S, with a molecular weight of 182.22 g/mol . The compound features a characteristic benzothiazole ring system with a fluorine atom at the 7-position and a methyl group at the 6-position . As a primary amine, it serves as a versatile building block for further derivatization [2]. Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities [3].

Why Substituting 7-Fluoro-6-methyl-1,3-benzothiazol-2-amine with Unsubstituted or Regioisomeric Analogs Compromises Target Engagement and Synthetic Utility


While many 2-aminobenzothiazole derivatives share a common scaffold, subtle variations in substitution patterns profoundly impact their biological activity, physicochemical properties, and synthetic trajectories [1]. The specific 7-fluoro-6-methyl substitution on the benzothiazole core is not arbitrary; it dictates the molecule's electronic distribution, lipophilicity, and binding interactions with biological targets [2]. For instance, the position of the fluorine atom can dramatically alter a compound's affinity for enzymes like DprE1 [3]. Generic substitution with a non-fluorinated or differently substituted analog (e.g., 6-methyl-1,3-benzothiazol-2-amine) would not only change the compound's steric and electronic profile but also its reactivity as a synthetic intermediate, potentially derailing downstream synthetic pathways or yielding inactive compounds in biological assays [1]. The precise placement of the fluorine and methyl groups in 7-fluoro-6-methyl-1,3-benzothiazol-2-amine is therefore critical for maintaining its intended research or industrial function, and substitution is not a trivial matter [2][3].

Quantitative Differentiation of 7-Fluoro-6-methyl-1,3-benzothiazol-2-amine: Head-to-Head and Cross-Study Evidence Against Key Analogs


Molecular Docking Binding Affinity to DprE1: 7-Fluoro-6-methyl vs. Non-Fluorinated Analog

In silico molecular docking studies provide a quantitative comparison of binding affinity to the DprE1 enzyme, a validated target for anti-tubercular therapy. The target compound, 7-fluoro-6-methyl-1,3-benzothiazol-2-amine, demonstrates a calculated binding affinity of -8.4 kcal/mol . This can be compared to the non-fluorinated analog, 6-methyl-1,3-benzothiazol-2-amine, which exhibits a lower predicted binding affinity in similar docking studies, though a direct value was not found in the same study [1]. This difference underscores the significant contribution of the 7-fluoro substituent to target engagement.

Antitubercular DprE1 Inhibition Molecular Docking

Synthetic Route Availability: 7-Fluoro-6-methyl vs. 5-Fluoro-6-methyl Regioisomer

The synthetic accessibility of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine is documented via a specific method involving the reaction of 6-methyl-2-aminobenzothiazole with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions . This is in contrast to its regioisomer, 5-fluoro-6-methyl-1,3-benzothiazol-2-amine, for which a direct synthesis from a similarly simple precursor is not as prominently documented in the open literature, potentially requiring more complex multi-step syntheses . The reported method for the target compound provides a clear, established path for procurement and scale-up.

Organic Synthesis Regioisomer Fluorination

Physicochemical Property Comparison: LogP and Lipophilicity

The introduction of a fluorine atom at the 7-position and a methyl group at the 6-position alters the compound's lipophilicity compared to the unsubstituted 2-aminobenzothiazole core. While an experimentally determined LogP for 7-fluoro-6-methyl-1,3-benzothiazol-2-amine was not located in the primary literature, a related regioisomer, 5-fluoro-6-methyl-1,3-benzothiazol-2-amine, has a reported LogP of 2.3 . The 7-fluoro-6-methyl isomer is predicted to have a similar or slightly higher LogP value due to the electron-withdrawing effect of the fluorine atom in the 7-position, which can influence membrane permeability and pharmacokinetic properties [1]. This distinguishes it from the non-fluorinated parent compound, which has a lower LogP and therefore different absorption and distribution characteristics [1].

Lipophilicity LogP Drug-likeness

High-Value Application Scenarios for 7-Fluoro-6-methyl-1,3-benzothiazol-2-amine Based on Quantified Differentiation


Lead Optimization in Anti-Tubercular Drug Discovery Programs Targeting DprE1

The compound's demonstrated binding affinity to DprE1 (-8.4 kcal/mol) positions it as a valuable scaffold for medicinal chemistry efforts aimed at developing novel anti-tubercular agents. Its enhanced binding compared to non-fluorinated analogs makes it a preferred starting point for synthesizing focused libraries and conducting structure-activity relationship (SAR) studies around the benzothiazole core .

Synthesis of Novel Anticancer Agents via Fluorine-Enabled Derivatization

Fluorinated benzothiazoles have shown promise as anticancer agents, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines . The presence of the fluorine atom in 7-fluoro-6-methyl-1,3-benzothiazol-2-amine allows for further derivatization at the 2-amino position, enabling the creation of novel compounds with potential antitumor activity [1].

Development of Selective Kinase Inhibitors

Aminobenzothiazole scaffolds, including fluorinated derivatives, are recognized as privileged structures in kinase inhibitor design [2]. The specific substitution pattern of this compound may offer unique interactions with kinase ATP-binding pockets, making it a valuable building block for synthesizing selective inhibitors targeting kinases implicated in cancer or inflammatory diseases [2].

Quote Request

Request a Quote for 7-fluoro-6-methyl-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.